molecular formula C16H15N3S B5708714 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B5708714
M. Wt: 281.4 g/mol
InChI Key: SMLZDESFCWUXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as PETT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PETT is a heterocyclic compound that contains a triazole ring and a thiol group. It has been found to possess various biological activities, including antimicrobial, antitumor, and antioxidant properties.

Mechanism of Action

The exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been proposed that 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to modulate cellular signaling pathways, including the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity and high stability. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize, making it readily available for research purposes. However, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its poor solubility in water, which can limit its use in certain experiments. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol also has limited bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, including the development of new synthesis methods to improve its yield and purity. Further studies are needed to elucidate the exact mechanism of action of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. In addition, the development of new formulations and delivery systems for 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could improve its bioavailability and efficacy in vivo. Finally, the evaluation of the safety and toxicity of 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in vivo is needed to determine its potential for use in medicine and other applications.

Synthesis Methods

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can be synthesized using various methods, including the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to form 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Other methods include the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazone in the presence of ethanol and the reaction of 2-phenylethylamine with 4-phenyl-3-thiosemicarbazide in the presence of potassium hydroxide.

Scientific Research Applications

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antimicrobial and antitumor properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess antioxidant properties, making it a potential candidate for use as a natural preservative in food and feed. 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been found to enhance the growth of plants and increase their resistance to environmental stressors, making it a potential candidate for use as a plant growth regulator.
In material science, 5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been found to possess excellent thermal stability and mechanical properties, making it a potential candidate for use in the development of high-performance materials.

properties

IUPAC Name

3-phenyl-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c20-16-18-17-15(14-9-5-2-6-10-14)19(16)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLZDESFCWUXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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